N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide
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Overview
Description
N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide typically involves the formation of the thiazole ring followed by the introduction of the prop-2-enamide group. One common method involves the cyclization of α-haloketones with thioamides under basic conditions to form the thiazole ring. The resulting thiazole derivative can then be reacted with acryloyl chloride in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The prop-2-enamide moiety can also interact with cellular proteins, affecting various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide is unique due to its specific combination of the thiazole ring and the prop-2-enamide group, which imparts distinct chemical and biological properties. This combination allows it to interact with a different set of molecular targets compared to other thiazole derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-3-8(11)10-6(2)7-4-5-9-12-7/h3-6H,1H2,2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDXRDTXASGNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NS1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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